1-Cyclopropyl-3-(2-fluoroethyl)thiourea
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Overview
Description
1-Cyclopropyl-3-(2-fluoroethyl)thiourea is a fluorinated thiourea derivative with a molecular weight of 162.23 g/mol. This compound is known for its unique blend of reactivity and selectivity, making it valuable for various demanding applications . It is characterized by the presence of a cyclopropyl group and a 2-fluoroethyl group attached to the thiourea moiety.
Preparation Methods
The synthesis of 1-Cyclopropyl-3-(2-fluoroethyl)thiourea can be achieved through several methods:
Reaction of Amines with Isothiocyanates: This method involves the reaction of cyclopropylamine with 2-fluoroethyl isothiocyanate under mild conditions to yield the desired thiourea derivative.
Nucleophilic Substitution:
Thioacylation: This method uses the condensation of amines with carbon disulfide in an aqueous medium to produce substituted thiourea derivatives.
Chemical Reactions Analysis
1-Cyclopropyl-3-(2-fluoroethyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiourea moiety into corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Cyclopropyl-3-(2-fluoroethyl)thiourea has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-(2-fluoroethyl)thiourea involves its interaction with molecular targets and pathways. The compound provides a C=S double bond, serves as an amino source, and functions as a decarbalkoxylation reagent in various reactions . Preliminary mechanistic studies demonstrate that the reaction undergoes a sequential [3+2] cycloaddition, deamination, and decarboxylation process .
Comparison with Similar Compounds
1-Cyclopropyl-3-(2-fluoroethyl)thiourea can be compared with other similar compounds, such as:
1-(Acyl/aroyl)-3-(substituted)thioureas: These compounds have acyl or aroyl groups attached to the thiourea moiety and exhibit different reactivity and biological activities.
The uniqueness of this compound lies in its specific functional groups, which impart distinct reactivity and selectivity compared to other thiourea derivatives.
Properties
Molecular Formula |
C6H11FN2S |
---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
1-cyclopropyl-3-(2-fluoroethyl)thiourea |
InChI |
InChI=1S/C6H11FN2S/c7-3-4-8-6(10)9-5-1-2-5/h5H,1-4H2,(H2,8,9,10) |
InChI Key |
XGZOIGTYUMNIBG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=S)NCCF |
Origin of Product |
United States |
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